ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Overview
Description
The compound “ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate” is a complex organic molecule. It is a derivative of chromen, which is a class of organic compounds that includes a variety of important biological molecules .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a chromen core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. Attached to this core are several substituents, including a hydroxy group, a methyl group, a methylpiperazinylmethyl group, and an ethoxybenzoate group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some relevant properties might include its molecular weight, solubility, stability, and reactivity .Scientific Research Applications
Structural Analysis
Ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate, a compound with potential scientific applications, has been studied for its structural properties. One study focused on the synthesis and structural determination of a similar compound, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, using single-crystal X-ray crystallography. This approach revealed intricate details about its crystal system and intermolecular bonding, which are crucial for understanding its chemical behavior (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Synthesis
In the domain of synthetic chemistry, researchers have explored the reactions and synthesis of compounds related to this compound. For instance, the reaction of acetylenecarboxylic acid with amines has led to the synthesis of 2-Oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives. These compounds have been hydrolyzed to produce various products, contributing to the understanding of their chemical behavior and potential applications (Iwanami et al., 1964).
Biological Activity
This compound and its analogs have been evaluated for biological activities. A notable study focused on its anti-juvenile hormone (anti-JH) activity in silkworm larvae, demonstrating its potential in influencing biological processes. This research provides insight into the compound's interaction with hormonal pathways in insects (Furuta et al., 2010).
Antioxidant Properties
The compound's derivatives have been investigated for their antioxidant properties. One study synthesized 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, and tested their in vitro antioxidant activity. These findings contribute to the exploration of these compounds as potential antioxidants (Stanchev et al., 2009).
Catalysis
Some research has explored the use of related compounds in catalysis. For example, silica-bonded N-propylpiperazine sodium n-propionate has been used as a solid base catalyst for the synthesis of 4H-pyran derivatives. Such studies expand the scope of these compounds in chemical synthesis and catalytic processes (Niknam et al., 2013).
Cytotoxic Evaluation
The compound's derivatives have also been synthesized and evaluated for cytotoxic effects. For instance, hexahydroquinoline derivatives containing benzofuran moiety were synthesized and tested against human hepatocellular carcinoma cell lines. Such studies are crucial in assessing the potential therapeutic applications of these compounds (El-Deen et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-4-31-25(30)17-5-7-18(8-6-17)33-23-16(2)32-24-19(22(23)29)9-10-21(28)20(24)15-27-13-11-26(3)12-14-27/h5-10,28H,4,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGDLGZRBPLFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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